Primovist -

Primovist

Catalog Number: EVT-1537420
CAS Number:
Molecular Formula: C23H33GdN3O11+3
Molecular Weight: 684.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gadoxetic acid disodium is classified as a hepatobiliary contrast agent. It is derived from gadolinium, a heavy metal ion known for its paramagnetic properties, which enhances the signal in MRI scans. The compound is marketed under various names, including Primovist in Europe and Eovist in the United States. It is indicated for use in adults for enhancing MRI of focal liver lesions, providing critical diagnostic information regarding liver pathology.

Synthesis Analysis

Methods and Technical Details

The synthesis of gadoxetic acid disodium involves several steps that enhance its purity and yield. A notable method includes the reaction of S-1-(4-hydroxyphenyl)-3-aza-pentane-1,5-diamines with halogenated compounds under alkaline conditions. The process typically involves:

  1. Dissolution: The starting compound is dissolved in water.
  2. Alkaline Reaction: Sodium hydroxide is added to facilitate the reaction with halogenated compounds.
  3. Reflux: The mixture is heated under reflux for 20 to 40 hours.
  4. pH Adjustment: After cooling, the pH is adjusted using inorganic acids.
  5. Filtration and Drying: The product is filtered and dried to obtain the final compound.

This method emphasizes environmental friendliness by avoiding organic solvents and minimizing impurities, making it suitable for industrial production .

Molecular Structure Analysis

Structure and Data

The molecular formula of gadoxetic acid disodium is C23H28GdN3Na2O11\text{C}_{23}\text{H}_{28}\text{GdN}_{3}\text{Na}_{2}\text{O}_{11}, with a molecular weight of approximately 725.71 g/mol. The structure features a gadolinium ion complexed with ethoxybenzyl-diethylenetriaminepentaacetic acid, which enhances its solubility and stability in aqueous solutions.

Key structural features include:

  • Paramagnetic Properties: The gadolinium ion contributes to its MRI-enhancing capabilities.
  • Hepatocyte Uptake: The ethoxybenzyl moiety allows for selective uptake by liver cells .
Chemical Reactions Analysis

Reactions and Technical Details

Gadoxetic acid disodium undergoes various chemical reactions primarily during its synthesis and in vivo interactions:

  1. Formation of Stable Complexes: The interaction between gadolinium ions and the chelating agent (diethylenetriaminepentaacetic acid) forms a stable complex that prevents the release of free gadolinium ions into the body.
  2. Hepatocyte Uptake Mechanism: In vivo, gadoxetic acid is actively taken up by hepatocytes through ATP-dependent transport mechanisms. This uptake allows for enhanced imaging during MRI scans .
Mechanism of Action

Process and Data

The mechanism of action of gadoxetic acid disodium revolves around its paramagnetic properties:

  • Upon injection, it circulates through the bloodstream and selectively accumulates in hepatocytes.
  • In T1-weighted MRI sequences, the presence of gadolinium shortens the spin-lattice relaxation time (T1T_1), resulting in increased signal intensity on MRI images.
  • This enhanced signal allows for better visualization of liver lesions during both dynamic and hepatobiliary phases of imaging .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Primovist exhibits several key physical and chemical properties:

  • Appearance: Clear, colorless to pale yellow solution.
  • Osmolality: Approximately 688 mOsm/kg at 37°C.
  • Density: About 1.0881 g/mL at 37°C.
  • Viscosity: Approximately 1.19 mPa·s at 37°C.
  • pH: Ranges from 6.8 to 8.0 .

These properties are crucial for ensuring optimal performance during MRI procedures.

Applications

Scientific Uses

Primovist has significant applications in medical imaging:

  • Liver Imaging: It enhances the detection and characterization of focal liver lesions, improving diagnostic accuracy for conditions such as hepatocellular carcinoma and metastases.
  • Dynamic Imaging Protocols: Gadoxetic acid allows for detailed assessment during different phases of imaging, including arterial and hepatobiliary phases, which are essential for accurate diagnosis .
  • Research Applications: Ongoing studies are exploring its potential in quantifying liver function and staging hepatic fibrosis, showcasing its versatility beyond mere imaging enhancement .
Chemical and Pharmacological Profile of Gadoxetate Disodium

Molecular Composition and Physicochemical Properties

Gadoxetate disodium (C~23~H~28~GdN~3~Na~2~O~11~), marketed as Primovist in Europe and Australia/New Zealand and Eovist in the United States, is a hepatospecific paramagnetic contrast agent with a molecular weight of 681.75 g/mol [2] [7]. This ionic, linear-structured molecule features a lipophilic ethoxybenzyl (EOB) moiety covalently bound to a gadolinium-diethylenetriaminepentaacetic acid (Gd-DTPA) backbone [6]. Unlike conventional extracellular gadolinium agents, its amphipathic design enables specific interactions with hepatocyte transporters.

The agent is formulated at a concentration of 0.25 mmol/mL and administered at a recommended dosage of 0.025 mmol/kg – significantly lower than non-specific gadolinium chelates due to its higher T1 relaxivity (6.9 L·mmol⁻¹·s⁻¹ at 1.5T vs. 4.1 L·mmol⁻¹·s⁻¹ for Gd-DTPA) [2] [3]. This elevated relaxivity stems from two synergistic properties: partial protein binding (~10% vs. 1.5% for Gd-DTPA) and intracellular accumulation within hepatocytes [6]. The linear ionic structure provides greater stability compared to non-ionic gadolinium agents, reducing dissociation risks [6].

Table 1: Physicochemical Properties of Gadoxetate Disodium

PropertySpecificationComparison to Gd-DTPA
Molecular structureLinear, ionicSimilar backbone
Lipophilic moietyEthoxybenzyl (EOB)Absent in Gd-DTPA
T1 relaxivity (1.5T)6.9 L·mmol⁻¹·s⁻¹4.1 L·mmol⁻¹·s⁻¹
Protein binding~10%~1.5%
Clinical concentration0.25 mmol/mL0.5 mmol/mL

Pharmacokinetics: Vascular vs. Hepatobiliary Excretion Dynamics

Gadoxetate disodium exhibits triphasic pharmacokinetics following intravenous administration. During the initial dynamic phases (arterial, portal venous, and late dynamic phases), it behaves like conventional extracellular agents, distributing into vascular and extravascular spaces [1] [2]. Subsequently, it undergoes active hepatocellular uptake, culminating in the hepatobiliary phase where approximately 50% of the injected dose is excreted via the hepatobiliary system, with the remaining 50% eliminated renally in patients with normal hepatic and renal function [1] [2] [6].

This balanced dual-excretion pathway provides functional redundancy: In hepatic impairment, renal excretion increases, while in renal dysfunction, hepatobiliary elimination compensates [6]. Hepatobiliary transit studies demonstrate contrast appearance in intrahepatic bile ducts at mean 12 min 13s, common bile duct at 12 min 27s, and gallbladder at 13 min 32s post-injection in normal liver function [5]. By 20 minutes, biliary excretion is observable in 100% of patients with normal hepatic function, enabling comprehensive biliary tree evaluation during the hepatobiliary phase [5].

Organic Anion Transporting Polypeptide (OATP)-Mediated Cellular Uptake Mechanisms

Hepatocellular uptake of gadoxetate disodium occurs primarily via sinusoidal membrane transporters of the organic anion transporting polypeptide (OATP) family. cDNA microarray analysis confirms gadoxetate significantly upregulates SLCO1C1 mRNA expression (2.62-fold, p=0.0006) and OATP1B1 protein levels in human hepatocytes [4]. The major influx transporters identified are:

  • OATP1B1 (SLCO1B1): Uniformly expressed across hepatocytes, responsible for the majority of gadoxetate transport [1] [6]
  • OATP1B3 (SLCO1B3): Exhibits perivenous predominance and contributes secondary uptake [6] [8]

These transporters recognize gadoxetate as a low-affinity, high-capacity substrate due to its anionic amphipathic structure matching OATP substrate specificity [6] [8]. Competitive inhibition occurs with endogenous substrates (bilirubin, bile acids) and pharmaceuticals like rifampicin, explaining reduced hepatic enhancement in jaundice or with concomitant rifampicin administration [6] [8]. Quantitative kinetic modeling reveals a mean hepatic uptake rate (k~i~) of 0.22 ± 0.05/min and hepatic extraction fraction of 0.19 ± 0.04/min in healthy volunteers [8].

Table 2: Key Transporters for Gadoxetate Disodium Handling

TransporterLocationFunctionAffinity for Gadoxetate
OATP1B1Sinusoidal membraneHepatocellular uptakeLow-affinity, high-capacity
OATP1B3Sinusoidal membraneHepatocellular uptakeLow-affinity, high-capacity
MRP2 (ABCC2)Canalicular membraneBiliary excretionPrimary efflux transporter
NTCPSinusoidal membraneMinor uptake pathwayHigh-affinity, low-capacity

Multidrug Resistance-Associated Protein (MRP)-Dependent Biliary Excretion Pathways

Following intracellular accumulation, gadoxetate undergoes canalicular excretion mediated predominantly by the multidrug resistance-associated protein 2 (MRP2/ABCC2) [1] [6]. This ATP-dependent efflux pump transports gadoxetate into bile canaliculi against concentration gradients. Preclinical evidence from MRP2-deficient rat models demonstrates profoundly delayed biliary excretion and prolonged hepatic enhancement, confirming MRP2's critical role [6] [8].

Kinetic studies in humans estimate a mean efflux rate (k~ef~) of 0.017 ± 0.006/min from hepatocytes into bile [8]. When MRP2 function is impaired (e.g., Dubin-Johnson syndrome), compensatory upregulation of MRP3 at the sinusoidal membrane enhances basolateral efflux back into sinusoids, redirecting excretion toward renal elimination [6] [8]. The clinical dose (0.025 mmol/kg) operates well below transporter saturation thresholds, enabling linear pharmacokinetics without Michaelis-Menten saturation effects [8]. This property allows gadoxetate-enhanced MRI to serve as a functional probe for MRP2 activity in biliary pathologies like primary sclerosing cholangitis or obstructive cholestasis.

Table 3: Nomenclature of Gadoxetate Disodium

RegionBrand Name
Europe, Australia, NZPrimovist®
United StatesEovist®
Generic nameGadoxetate disodium
Chemical abbreviationGd-EOB-DTPA

Properties

Product Name

Primovist

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium(3+)

Molecular Formula

C23H33GdN3O11+3

Molecular Weight

684.8 g/mol

InChI

InChI=1S/C23H33N3O11.Gd/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);/q;+3

InChI Key

PCZHWPSNPWAQNF-UHFFFAOYSA-N

Synonyms

disodium gadoxetate
eovist
gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt
gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid
gadolinium ethoxybenzyl DTPA
gadoxetate disodium
gadoxetic acid
gadoxetic acid disodium
Gd-EOB-DTPA
primovist

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.